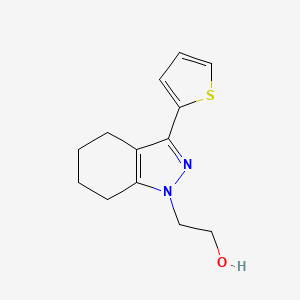![molecular formula C11H13F3N2O B1479813 1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2098008-86-5](/img/structure/B1479813.png)
1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a useful research compound. Its molecular formula is C11H13F3N2O and its molecular weight is 246.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Uncommon Reaction Processes and Synthetic Pathways
Vasin et al. (2017) describe the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diphenyldiazomethane, leading to a compound with a similar structural motif, highlighting the process involving a [3+2]-cycloaddition followed by an unusual [3+6]-cycloaddition. This study provides insight into the complex reaction pathways that can involve compounds similar to the one (Vasin, Bezrukova, Razin, & Somov, 2017).
Catalyzed Cross-Coupling Reactions
Research by Arbačiauskienė et al. (2011) on ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates shows their use as precursors in Sonogashira-type cross-coupling reactions, leading to various condensed pyrazoles, including pyrano[4,3-c]pyrazoles. This study exemplifies the application of such compounds in synthesizing diverse pyrazole derivatives through catalyzed cross-coupling reactions (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).
Formation and Analysis of Cyclopropenes
Barroso et al. (2016) explored the synthesis of 1,3-diaryl-3-trifluoromethylcyclopropenes from trifluoroacetophenone tosylhydrazones and alkynes, demonstrating the trifluoromethyl group's role in promoting the formation of cyclopropenes over expected pyrazoles. This research contributes to understanding the chemical behavior and synthesis routes of trifluoromethyl-substituted compounds (Barroso, Jiménez, Pérez-Aguilar, Cabal, & Valdés, 2016).
Diverse Synthetic Applications
The synthesis of 6-trifluoromethyl-1,4,5,6-tetrahydropyrazolo[3,4-b]pyran derivatives, as outlined by Li et al. (2007), demonstrates a two-step procedure from 4-arylidene-3-methyl-1-phenyl-5-pyrazolones with ethyl trifluoroacetoacetate. This method showcases the versatility of trifluoromethyl-containing compounds in synthesizing a range of pyrazole derivatives (Li, Song, Song, & Zhu, 2007).
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)10-8-6-17-4-3-9(8)16(15-10)5-7-1-2-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYMMCIAQULBQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(COCC3)C(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479731.png)
![1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479732.png)
![Methyl 2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1479735.png)
![2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1479736.png)
![(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1479737.png)
![3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479740.png)
![Methyl 2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate 5,5-dioxide](/img/structure/B1479741.png)
![2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479743.png)
![(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B1479747.png)
![2-(2-Ethyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1479748.png)
![2-(3-phenyl-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479749.png)
![1-Methyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479751.png)
![1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479752.png)
